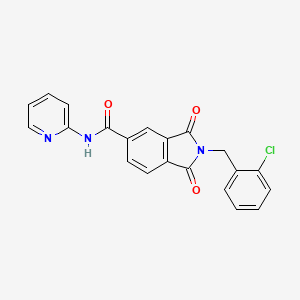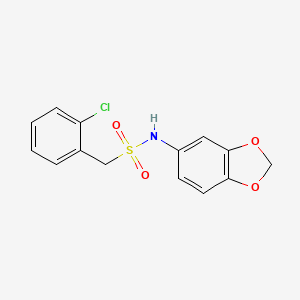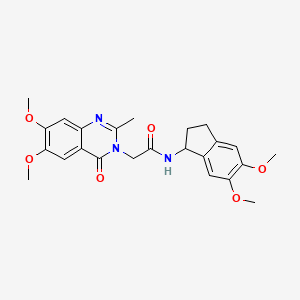![molecular formula C20H16Cl2N2O3S B14937122 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a dichlorophenyl group, and a phenylalanine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving 2,6-dichlorobenzaldehyde and thiourea under acidic conditions. The resulting thiazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
The final step involves coupling the acetylated thiazole intermediate with L-phenylalanine. This coupling reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted dichlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiazole ring and dichlorophenyl group play crucial roles in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tyrosine
- N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan
- N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-histidine
Uniqueness
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H16Cl2N2O3S |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-14-7-4-8-15(22)18(14)19-23-13(11-28-19)10-17(25)24-16(20(26)27)9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2,(H,24,25)(H,26,27)/t16-/m0/s1 |
InChI-Schlüssel |
HOBWIDXOHSSCHB-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoyl]amino}benzamide](/img/structure/B14937042.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B14937046.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B14937049.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937051.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B14937057.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937072.png)

![1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B14937090.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B14937095.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B14937097.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)

